5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 181424-15-7
VCID: VC20928873
InChI: InChI=1S/C11H10BrNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
SMILES: CC1=C(SC(=N1)C2=CC=CC=C2)CBr
Molecular Formula: C11H10BrNS
Molecular Weight: 268.17 g/mol

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole

CAS No.: 181424-15-7

Cat. No.: VC20928873

Molecular Formula: C11H10BrNS

Molecular Weight: 268.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole - 181424-15-7

Specification

CAS No. 181424-15-7
Molecular Formula C11H10BrNS
Molecular Weight 268.17 g/mol
IUPAC Name 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Standard InChI InChI=1S/C11H10BrNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Standard InChI Key JIYKQPNREFZLCN-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CC=C2)CBr
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2)CBr

Introduction

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is characterized by the presence of a bromomethyl group at the fifth position and a phenyl group at the second position of the thiazole ring. Its molecular formula is C11H10BrN2S, indicating its composition of carbon, hydrogen, bromine, nitrogen, and sulfur atoms .

Potential Applications

Compounds containing thiazole rings have been extensively studied for their biological activities:

Biological Activities

Thiazoles are known for their versatility in medicinal chemistry due to their potential pharmacological applications:

Compound FeatureBiological Activity Implication
Thiazole RingExhibits various biological activities such as antimicrobial or antifungal properties
Bromomethyl GroupEnhances reactivity for further derivatization

While specific applications for 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole are not well-documented in reviewed sources beyond potential pharmacological uses related to its structural components.

Characterization Techniques

Following synthesis, researchers typically employ spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize the structure and purity of obtained products like this one.

Spectroscopic Analysis

These techniques help confirm molecular identity by analyzing atomic nuclei interactions (NMR) or ionized molecules' mass-tocharge ratios (MS).

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